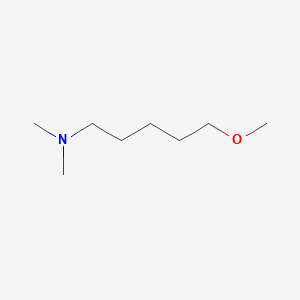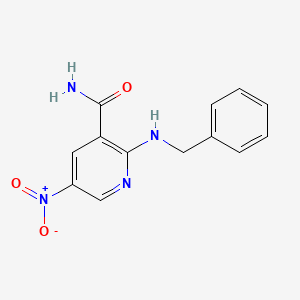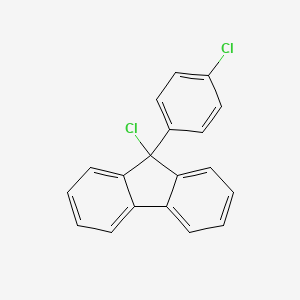
Adenine octosyl acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenine octosyl acid is a unique compound characterized by its unusual 8-carbon furanosyl nucleoside core. This compound is part of a group of nucleoside antibiotics that exhibit a wide range of bioactivities, including antibacterial, antifungal, antitumor, and antiviral properties . The structure of this compound is notable for its bicyclic uronic acid nucleoside framework, which is a precursor to other important compounds such as polyoxin and nikkomycin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of adenine octosyl acid involves several key steps. One of the primary methods includes the oxidative dephosphorylation of 3′-enolpyruvyl uridine 5′-monophosphate (3′-EUMP) catalyzed by the enzyme PolJ, followed by the cyclization of octofuranulose-uronic acid (OFUA) to this compound through a radical reaction catalyzed by the enzyme PolH . This process highlights the importance of enzymatic catalysis in the formation of the high-carbon sugar nucleoside scaffold.
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological methods, leveraging the capabilities of microorganisms such as Streptomyces species. These microorganisms are engineered to produce the necessary enzymes (PolJ and PolH) that facilitate the biosynthesis of this compound from simpler precursors .
化学反応の分析
Types of Reactions
Adenine octosyl acid undergoes various chemical reactions, including:
Oxidation: The oxidative dephosphorylation of 3′-EUMP to form this compound.
Cyclization: The cyclization of OFUA to this compound through a radical reaction.
Common Reagents and Conditions
The key reagents involved in the synthesis of this compound include 3′-EUMP and the enzymes PolJ and PolH. The reaction conditions typically involve controlled environments that facilitate enzymatic activity, such as specific pH levels and temperatures conducive to enzyme function .
Major Products
The major product of these reactions is this compound itself, which serves as a precursor to other biologically active compounds such as polyoxin and nikkomycin .
科学的研究の応用
Adenine octosyl acid has a wide range of scientific research applications:
作用機序
The mechanism of action of adenine octosyl acid involves its role as a nucleoside antibiotic. The compound targets specific enzymes involved in the biosynthesis of fungal cell walls, such as chitin synthetase. By inhibiting these enzymes, this compound disrupts the formation of the fungal cell wall, leading to the death of the fungal cells .
類似化合物との比較
Adenine octosyl acid can be compared to other nucleoside antibiotics such as:
- Ezomycin
- Malayamycin
- Polyoxin
- Nikkomycin
These compounds share similar structural features, such as the high-carbon sugar nucleoside scaffold, but differ in their specific bioactivities and target enzymes . This compound is unique due to its specific enzymatic synthesis pathway and its role as a precursor to other important nucleoside antibiotics .
特性
CAS番号 |
60825-13-0 |
|---|---|
分子式 |
C13H15N5O6 |
分子量 |
337.29 g/mol |
IUPAC名 |
2-(6-aminopurin-9-yl)-3,7-dihydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid |
InChI |
InChI=1S/C13H15N5O6/c14-10-6-11(16-2-15-10)18(3-17-6)12-7(20)9-8(24-12)4(19)1-5(23-9)13(21)22/h2-5,7-9,12,19-20H,1H2,(H,21,22)(H2,14,15,16) |
InChIキー |
FPRRULCKTZISLW-UHFFFAOYSA-N |
正規SMILES |
C1C(C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14612860.png)

![1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone](/img/structure/B14612865.png)

![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)


![1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one](/img/structure/B14612893.png)
![2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B14612897.png)
![4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate](/img/structure/B14612904.png)
![4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B14612906.png)



